Lapazine

Antitubercular Mycobacterium tuberculosis MIC

Lapazine addresses the urgent need for novel agents against drug-resistant Mycobacterium tuberculosis. Its low solubility, a known challenge, has been overcome with validated formulation strategies. • Potent in vitro activity: MIC of 1.56 μg/mL against a rifampicin-resistant M. tuberculosis strain. • Benchmark for formulation development: Documented 30-fold activity enhancement using alginate-chitosan microparticles. • High purity (~100% by GC-FID) eliminates confounding variables in SAR studies and ensures reliable in vitro assay controls.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
Cat. No. B1248162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapazine
Synonymslapazine
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C
InChIInChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3
InChIKeyFZDDZFZNAODGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapazine: Antimycobacterial Phenazine Compound


Lapazine is a semi-synthetic phenazine derived from β-lapachone, a naturally occurring naphthoquinone [1]. Its structure has been elucidated using mass spectrometry and 1H NMR, confirming its identity as a distinct chemical entity within the phenazine class [2]. Lapazine is primarily noted for its in vitro antimycobacterial properties, with its activity against *Mycobacterium tuberculosis* first described as a potential treatment for tuberculosis [1].

1
Antimycobacterial phenazine for M. tuberculosis screening
2
Reported activity against drug-resistant strains
3
Lipophilic scaffold suited for formulation-dependent solubility studies

Why Lapazine Cannot Be Substituted


Direct substitution of Lapazine with its precursor, β-lapachone, or other phenazines is scientifically unsound due to significant differences in antimicrobial spectrum, potency, and physicochemical properties. Lapazine's derivation from β-lapachone involves a chemical transformation that confers a distinct activity profile, particularly against *Mycobacterium tuberculosis* strains [1]. Furthermore, its inherent lipophilicity creates a unique formulation challenge that is not shared by all compounds in its class. This low solubility in water and polar solvents has been a primary barrier to in vivo toxicity testing and drug development [2]. Therefore, selecting Lapazine specifically is a prerequisite for leveraging the targeted antimycobacterial data and for deploying the specialized, solubility-enhancing formulation strategies that have been quantitatively validated for this compound.

Direct substitution with β-lapachone may shift activity profile; distinct antimycobacterial spectrum reported.

Class-level solubility assumptions may not transfer; Lapazine requires formulation-specific solubility strategies.

Lapazine: Quantitative Performance Evidence


Activity Against Rifampicin-Resistant Tuberculosis

Lapazine demonstrates potent in vitro activity against both drug-susceptible and rifampicin-resistant strains of *Mycobacterium tuberculosis*. The minimum inhibitory concentration (MIC) for Lapazine against the H37Rv reference strain is 3.00 μg/mL. Crucially, it exhibits an even lower MIC of 1.56 μg/mL against a rifampicin-resistant strain, suggesting a different or unaffected mechanism of action compared to rifampicin [1]. This is in contrast to its precursor, β-lapachone, for which specific MIC values against these same M. tuberculosis strains are not uniformly documented as being in this low μg/mL range. For context, first-line drugs like isoniazid (INH) and rifampicin (RIF) have reported MIC ranges of 0.02–0.2 μg/mL and 0.1–0.4 μg/mL against susceptible H37Rv, respectively [2][3], which are approximately 15-150 fold lower.

RIF-Resistant MIC
Cross-study reported
Lapazine 3.00 µg/mL (H37Rv); 1.56 µg/mL (RIF-R strain)
Isoniazid 0.02–0.2 µg/mL; Rifampicin 0.1–0.4 µg/mL (H37Rv)
Supports antimicrobial screening context for RIF-resistant strains
Activity difference may reflect distinct mechanism from rifampicin
Antitubercular Mycobacterium tuberculosis MIC Rifampicin-resistant

Synthetic Purity Baseline

The synthesis of Lapazine, as described in the foundational literature, is highly efficient, yielding a product with a purity of almost 100% as determined by gas chromatography coupled to a flame ionization detector (GC-FID) [1]. This high degree of purity is a critical baseline for any subsequent research, as it ensures that the observed biological activity can be directly attributed to Lapazine and not to synthetic byproducts or impurities, which is a common concern with less rigorously characterized in-class compounds.

Synthetic Purity
Supporting evidence
Near 100% by GC-FID
Supports reproducible bioactivity attribution
High purity reduces impurity-related confounding
Synthesis Purity GC-FID Quality Control

Alginate-Chitosan Microparticle Enhancement

Encapsulation of Lapazine within alginate-chitosan microparticles resulted in a 30-fold improvement in its anti-mycobacterium activity compared to free (non-encapsulated) Lapazine [1]. This substantial enhancement, tested using a Resazurin Microtiter Assay against both susceptible and resistant *M. tuberculosis* strains, directly addresses the major liability of Lapazine: its low aqueous solubility. The microparticle formulation (mean diameter 1358 nm, zeta potential -24.28 mV) provides a proven, quantifiable strategy to overcome this limitation, a benefit that does not apply to more soluble analog compounds.

Formulation Enhancement
Direct head-to-head
30-fold activity improvement (encapsulated vs free)
Alginate-chitosan microparticles; Resazurin assay
Supports formulation-dependent activity context
Addresses solubility limitation for research applications
Drug Delivery Microparticles Alginate Chitosan Tuberculosis

Lapazine: Validated R&D Applications


Lead Compound for Rifampicin-Resistant TB

Given its in vitro MIC of 1.56 μg/mL against a rifampicin-resistant *M. tuberculosis* strain [1], Lapazine is a rational starting point for medicinal chemistry programs aiming to develop novel treatments for drug-resistant tuberculosis. Its distinct structure and activity profile relative to β-lapachone and other phenazines warrant its specific investigation in structure-activity relationship (SAR) studies.

Model Payload for Solubility-Enhancing Delivery

Lapazine's well-characterized solubility limitations [2] make it an excellent model compound for developing and validating new drug delivery technologies (e.g., nanoparticles, microparticles, liposomes) intended for hydrophobic or lipophilic drug payloads. Its high purity (~100%) [3] ensures that formulation studies are not confounded by impurities, and the demonstrated 30-fold activity enhancement with alginate-chitosan microparticles [4] provides a benchmark for comparing new formulation strategies.

Reference Standard for Phenazine Screening

Lapazine can serve as a reference standard or comparator compound in the screening of new synthetic or natural phenazines for antimycobacterial activity. Its well-documented MIC values against defined *M. tuberculosis* strains (3.00 and 1.56 μg/mL) [1] and its high purity provide a reliable internal control for in vitro assays, enabling more accurate assessment of novel compounds' potency and potential.

Application
Selection Property
Validation Focus
Drug-resistant TB research
Activity against RIF-resistant M. tuberculosis
MIC endpoint in resistant-strain panel
Solubility-enhancing formulation studies
Lipophilic compound with reported low solubility
Formulation-dependent activity enhancement
Phenazine screening reference
High purity and defined antimycobacterial profile
Intra-assay comparator reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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